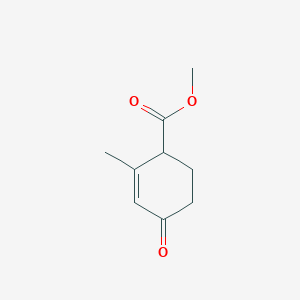

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOJIHXCXNTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452056 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-07-4 | |

| Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Cyclization of 2-Acetyl-5-oxohexanoic Acid Esters

- Method Description:

Regioselective cyclization of esters of 2-acetyl-5-oxohexanoic acid is catalyzed by pyrrolidinium acetate, leading directly to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, including the methyl ester. - Key Steps:

- Synthesis of 2-acetyl-5-oxohexanoic acid methyl ester.

- Cyclization using pyrrolidinium acetate as the catalyst.

- Isolation and purification of the methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.

- Reaction Scheme:

$$

\text{Methyl 2-acetyl-5-oxohexanoate} \xrightarrow{\text{pyrrolidinium acetate}} \text{this compound}

$$ - Advantages:

- High regioselectivity.

- Suitable for various alkyl esters (methyl, ethyl, tert-butyl).

- Reference:

Royal Society of Chemistry, 1972.

Base-Catalyzed Cyclization and Decarboxylation

- Method Description:

A classical approach involves the condensation of acetoacetic ester with paraformaldehyde in the presence of an amine base (such as piperidine), yielding a 4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid diester intermediate. This is followed by base-induced dehydration and decarboxylation to afford the target compound. - Key Steps:

- Condensation: Acetoacetic ester + paraformaldehyde + piperidine → 4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid methyl ester.

- Dehydration/Decarboxylation: Treatment with a metal alkoxide (e.g., sodium methoxide) in alcoholic solvent.

- Purification: Distillation or crystallization.

- Reaction Scheme:

$$

\text{Acetoacetic ester} + \text{Paraformaldehyde} \xrightarrow{\text{Piperidine}} \text{Intermediate} \xrightarrow{\text{Base, Heat}} \text{this compound}

$$ - Advantages:

- Well-established methodology.

- Scalable for industrial production.

- Reference:

Japanese Patent JPH0931023A.

Acid-Catalyzed Isomerization (Alternative Pathway)

- Method Description:

Acid-catalyzed cyclization of the same ketoester precursors can lead to isomeric products, but with careful control of conditions, the desired 2-methyl-4-oxo isomer can be favored. - Key Steps:

- Use of hydrogen chloride as the catalyst.

- Control of temperature and reaction time to minimize side-product formation.

- Reference:

Royal Society of Chemistry, 1972.

- Solvent Selection:

Alcoholic solvents (methanol or ethanol) are preferred for both the cyclization and subsequent decarboxylation steps, facilitating ester formation and product solubility. - Catalyst Choice:

Pyrrolidinium acetate offers better regioselectivity compared to simple amine or acid catalysts, minimizing side products. - Purification:

Crude product is typically purified by distillation under reduced pressure or recrystallization from suitable solvents, such as hexane or ethyl acetate, to achieve high purity. - Storage:

The compound should be stored at 2–8°C for short-term and at -20°C for longer periods to prevent degradation.

- Summary Table: Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting Material | 2-acetyl-5-oxohexanoic acid ester |

| Cyclization Catalyst | Pyrrolidinium acetate or Piperidine |

| Solvent | Methanol, Ethanol |

| Temperature | 40–80°C (cyclization); reflux for decarboxylation |

| Purification | Distillation, Recrystallization |

| Typical Yield | 50–80% |

The synthesis of this compound is most efficiently achieved via regioselective cyclization of 2-acetyl-5-oxohexanoic acid esters using pyrrolidinium acetate as a catalyst. Alternative base- or acid-catalyzed routes are also viable, with the base-catalyzed method being particularly suitable for scale-up. Careful control of reaction conditions and purification steps is essential for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula . It is a cyclohexene derivative characterized by a methyl group, a ketone group, and a carboxylate ester group. This compound is utilized in various chemical syntheses and has applications in organic chemistry, particularly in the synthesis of natural products. this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Scientific Research Applications

This compound, also known as Hagemann's ester, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions and participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

- Antimicrobial Activity Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Synthesis of Natural Products This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Topochemical Control

The chemistry of the cyclobutano-dimer, formed when methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-ene-carboxylate is irradiated with UV light in the crystalline state, has been studied . Particular attention has been given to the Baeyer–Villiger reactions of derivatives and the ensuing lactone isomerizations, leading to a chemical proof of the antiparallel-cis, anti, cis-orientation of the dimer, with the 1,2-substituents being trans-equatorial .

Regioselective Cyclizations

Esters of 2-acetyl-5-oxohexanoic acid have been found to undergo regioselective cyclizations, leading to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (alkyl = But, Et, or Me) when catalyzed by pyrrolidinium acetate . These cyclizations also produce esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid in the presence of pyrrolidine, and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates when catalyzed by hydrogen chloride .

Arylation Reactions

A study of the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates has been conducted . Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), and ethyl 4-oxocyclohex-2-enecarboxylate and its double bond isomer were found to undergo regiospecific arylation at C-1 in good yield . Compounds with C-3 substituents gave low yields of products resulting from arylation at both C-1 and C-3, with similar behavior observed in isomers containing a 6-methyl substituent .

Palladium-Catalyzed Transformations

Palladium-catalyzed transformations have been developed using 4-methoxy-2-oxocyclohex-3-enecarboxylate . Treating 4-methoxy-2-oxocyclohex-3-enecarboxylate with 5 mol% of ·CHCl3, 20 mol% DPPF, and in DMSO at 120°C for 5 minutes resulted in the cyclization to form bicyclo[3.2.1]octenone in 81% yield as a single stereoisomer .

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. The ketone and ester groups in the compound are particularly reactive and can participate in a variety of chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate and its closest analogs:

Biological Activity

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann's ester, is an organic compound with the molecular formula C9H12O3. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexene ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties. The presence of the methyl group enhances its lipophilicity, allowing for better membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.47 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. The compound can participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing the synthesis of sterols and terpenoids. These interactions are crucial for understanding its role in biological systems.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Synthesis of Natural Products : This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Synthesis and Biological Evaluation :

- Metabolic Pathway Analysis :

- Antioxidant Properties :

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate?

The compound can be synthesized via modifications of Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) methodologies. McAndrew (1979) demonstrated that alkyl-substituted cyclohexenones can be derived from Hagemann’s ester through regioselective alkylation or conjugate addition, followed by esterification. For the methyl ester variant, replacing ethyl groups with methyl in the reaction protocol (e.g., using methyl chloride or methanol under acidic conditions) is critical. Reaction progress should be monitored via TLC and NMR to confirm esterification completion .

Q. How can the compound be characterized using spectroscopic methods?

Key characterization techniques include:

- NMR : Analyze and NMR spectra to confirm the cyclohexenone backbone (e.g., carbonyl resonance at ~200 ppm in ) and methyl ester groups (singlet at ~3.6 ppm in ).

- IR : Identify the carbonyl stretch (C=O) at ~1700 cm and ester C-O stretches at ~1250 cm.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected m/z: 182.21 for ) .

Q. What safety precautions are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO or CO.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Use the SHELX suite (e.g., SHELXL for refinement) to validate structures. Key steps:

- Perform a Hirshfeld rigidity check to identify misplaced atoms.

- Analyze residual density maps to detect unresolved solvent or disorder.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry.

- Apply the R factor to assess data quality; values <5% indicate high reliability .

Q. What are the key considerations in designing experiments to study its reactivity under varying conditions?

- Acid/Base Stability : Test hydrolytic susceptibility by refluxing in aqueous HCl/NaOH and monitoring ester cleavage via NMR.

- Thermal Stability : Conduct TGA-DSC to identify decomposition thresholds (e.g., exothermic peaks >200°C).

- Photoreactivity : Expose to UV light (254 nm) and track radical formation via EPR spectroscopy.

- Catalytic Studies : Use transition-metal catalysts (e.g., Pd/C) to explore hydrogenation of the α,β-unsaturated ketone .

Q. How can the puckering conformation of the cyclohexene ring be analyzed quantitatively?

Apply Cremer-Pople puckering parameters:

Q. How do impurities or byproducts form during synthesis, and how can they be mitigated?

Common byproducts include:

- Dimerization : Occurs via Michael addition under basic conditions. Mitigate by maintaining anhydrous, inert atmospheres.

- Oxidation : The α,β-unsaturated ketone may oxidize to epoxides; use antioxidants like BHT in reaction mixtures.

- Ester Hydrolysis : Control pH (<7) to prevent ester cleavage. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the implications of using Hagemann’s ester derivatives in synthesis pathways?

Hagemann’s ester derivatives are versatile for constructing polycyclic systems. For example:

- Alkylation : Introduce substituents at the α-position for functionalized cyclohexenones.

- Ring Expansion : React with diazo compounds to form bicyclic ketones.

- Asymmetric Catalysis : Use chiral auxiliaries to access enantiopure intermediates for natural product synthesis .

Data Validation and Methodological Challenges

Q. How to validate structural data when encountering NMR-crystallography discrepancies?

- Cross-Disciplinary Validation : Compare NMR-derived coupling constants (e.g., ) with crystallographic torsion angles.

- DFT Calculations : Optimize the structure using Gaussian or ORCA and overlay with experimental XRD data.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping peaks .

Q. What advanced techniques resolve ambiguities in reaction mechanisms involving this compound?

Q. Tables

Table 1: Key Spectroscopic Signatures of this compound

| Technique | Key Signals |

|---|---|

| NMR | δ 1.95 (m, CH), δ 2.45 (d, CH), δ 3.65 (s, OCH) |

| NMR | δ 207.2 (C=O), δ 172.1 (ester C=O), δ 51.8 (OCH) |

| IR | 1705 cm (C=O), 1250 cm (C-O) |

Table 2: Safety and Stability Data

| Parameter | Value/Recommendation |

|---|---|

| Autoignition Temperature | >200°C |

| Incompatible Agents | Strong oxidizers (e.g., HNO, HO) |

| Decomposition Products | CO, CO, ketone fragments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.